![molecular formula C11H10N2O2 B3359503 Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- CAS No. 85928-32-1](/img/structure/B3359503.png)
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-
Overview
Description
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- can modulate the expression of various genes and proteins involved in inflammation and oxidative stress. It has also been reported to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, leading to its antioxidant effects.
Advantages and Limitations for Lab Experiments
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- has several advantages for lab experiments, including its high purity and yield, and its potential applications in various fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)-. These include further studies on its mechanism of action, potential applications in the development of new drugs, and its effects on various physiological systems. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of higher yields and purity of the compound.
properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-imidazol-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-4-2-1-3-9(10)11(15)7-13-6-5-12-8-13/h1-6,8,14H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMBLXNRZTILO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399564 | |
Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
CAS RN |
85928-32-1 | |
Record name | Ethanone, 1-(2-hydroxyphenyl)-2-(1H-imidazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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